molecular formula C16H23NO B018798 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline CAS No. 109062-23-9

10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline

Cat. No. B018798
M. Wt: 245.36 g/mol
InChI Key: PXQVPBZSEWLGIX-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, also known as HPBQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the family of octahydrobenzoquinolines, which are known to have a variety of biological activities such as antitumor, antiviral, and antimicrobial effects.

Mechanism Of Action

The mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline is not fully understood, but it has been proposed to involve the inhibition of DNA synthesis and cell proliferation. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV.

Biochemical And Physiological Effects

10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to decrease the levels of glutathione, a major antioxidant in cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to inhibit the activity of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and toxins in the liver.

Advantages And Limitations For Lab Experiments

One advantage of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its high yield and purity, which makes it suitable for further research. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its potential toxicity, as it has been shown to induce oxidative stress and cell death in normal cells as well as cancer cells.

Future Directions

There are several future directions for research on 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline for cancer therapy. Another area of interest is its potential use as an antiviral agent for the treatment of hepatitis B and HIV. Future studies should focus on the mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline against these viruses and its potential toxicity in humans. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline could be further modified to improve its bioavailability and reduce its toxicity, making it a more effective and safe therapeutic agent.

Synthesis Methods

The synthesis of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline involves the reaction of 4-propyl-1,2,3,6-tetrahydropyridine with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Pictet-Spengler condensation, followed by reduction and oxidation steps to yield 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. This method has been optimized to produce 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in high yield and purity, making it suitable for further research.

Scientific Research Applications

10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

109062-23-9

Product Name

10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(4aR,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-10-ol

InChI

InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1

InChI Key

PXQVPBZSEWLGIX-ZIAGYGMSSA-N

Isomeric SMILES

CCCN1CCC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)O

SMILES

CCCN1CCCC2C1CCC3=C2C(=CC=C3)O

Canonical SMILES

CCCN1CCCC2C1CCC3=C2C(=CC=C3)O

synonyms

10-HPOBQ
10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrochloride, (4aR-cis)-isome

Origin of Product

United States

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